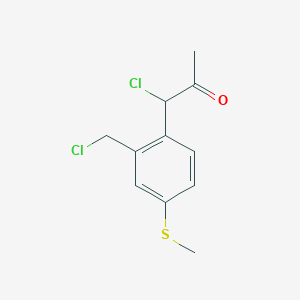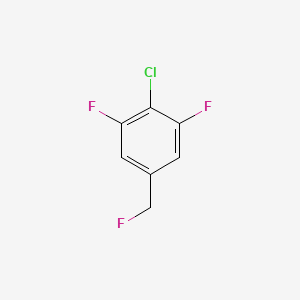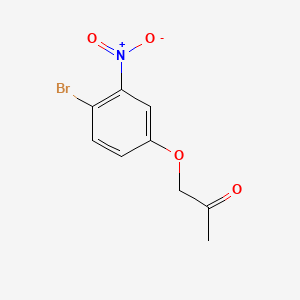
1-(4-Bromo-3-nitrophenoxy)-2-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromo-3-nitro-phenoxy)-propan-2-one is an organic compound characterized by the presence of a bromine atom and a nitro group attached to a phenoxy ring, which is further connected to a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-3-nitro-phenoxy)-propan-2-one typically involves the reaction of 4-bromo-3-nitrophenol with a suitable propanone derivative under controlled conditions. One common method involves the use of dichloromethane as a solvent and sodium hydroxide as a base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-bromo-3-nitro-phenoxy)-propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-(4-bromo-3-nitro-phenoxy)-propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-bromo-3-nitro-phenoxy)-propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding to target sites. These interactions can modulate biological pathways and result in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-3-nitrophenol: Shares the bromine and nitro groups but lacks the propanone moiety.
4-bromo-2-nitrophenol: Similar structure with a different position of the nitro group.
1-(4-bromo-3-nitro-phenoxy)-ethanone: Similar structure with an ethanone moiety instead of propanone.
Uniqueness
1-(4-bromo-3-nitro-phenoxy)-propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromine and nitro groups, along with the propanone moiety, allows for a wide range of chemical transformations and interactions.
Propriétés
Numéro CAS |
78137-77-6 |
|---|---|
Formule moléculaire |
C9H8BrNO4 |
Poids moléculaire |
274.07 g/mol |
Nom IUPAC |
1-(4-bromo-3-nitrophenoxy)propan-2-one |
InChI |
InChI=1S/C9H8BrNO4/c1-6(12)5-15-7-2-3-8(10)9(4-7)11(13)14/h2-4H,5H2,1H3 |
Clé InChI |
LTYXFXVMQXYTGS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)COC1=CC(=C(C=C1)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




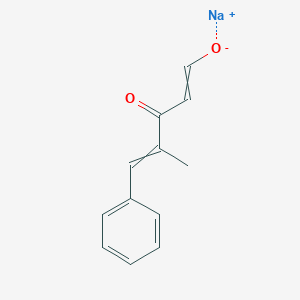
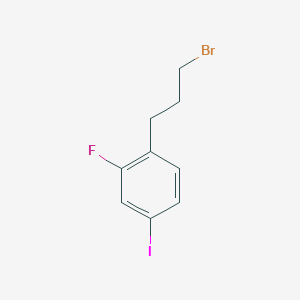
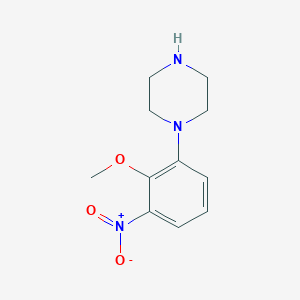
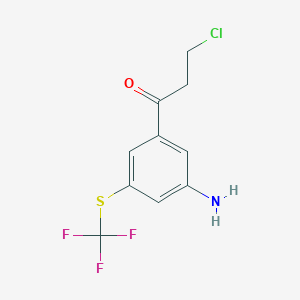
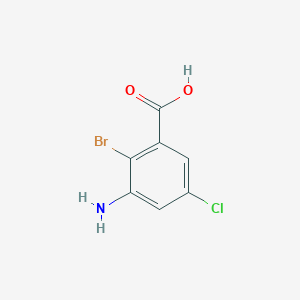
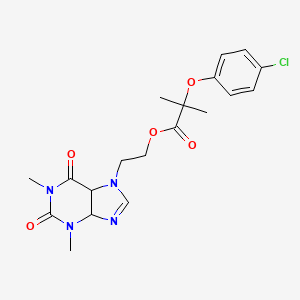
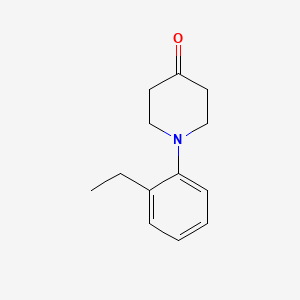
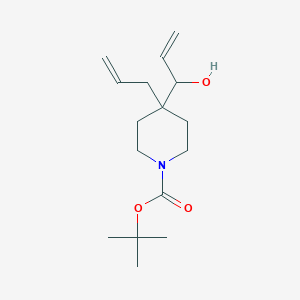
![7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14052255.png)
![2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14052257.png)
